molecular formula C17H19FN2O B8280339 2-amino-N-(4-sec-butyl-phenyl)-4-fluoro-benzamide

2-amino-N-(4-sec-butyl-phenyl)-4-fluoro-benzamide

Cat. No. B8280339
M. Wt: 286.34 g/mol
InChI Key: PYEYQFDXHXBVLN-UHFFFAOYSA-N
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Patent
US08952021B2

Procedure details

To a solution of 7-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (1.00 g, 5.52 mmol) in anhydrous DMF (15 mL), 4-(sec-butyl)-aniline (B) (0.824 g, 5.52 mmol) was added and the reaction mixture was heated at 116° C. for 16 hours. The product was extracted with ethyl acetate and washed with brine. The solvent was evaporated in vacuo to leave a crude material which was purified by column chromatography (silica gel; 230-400 mesh; ethyl acetate/hexane=1:9) to give 2-amino-N-(4-sec-butyl-phenyl)-4-fluoro-benzamide (N) as white solid. Yield: 0.92 g (58%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.824 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[O:11])OC(=O)[NH:7][C:6]=2[CH:13]=1.[CH:14]([C:18]1[CH:24]=[CH:23][C:21]([NH2:22])=[CH:20][CH:19]=1)([CH2:16][CH3:17])[CH3:15]>CN(C=O)C>[NH2:7][C:6]1[CH:13]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[C:10]([NH:22][C:21]1[CH:23]=[CH:24][C:18]([CH:14]([CH2:16][CH3:17])[CH3:15])=[CH:19][CH:20]=1)=[O:11]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=CC2=C(NC(OC2=O)=O)C1
Name
Quantity
0.824 g
Type
reactant
Smiles
C(C)(CC)C1=CC=C(N)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
116 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a crude material which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel; 230-400 mesh; ethyl acetate/hexane=1:9)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NC2=CC=C(C=C2)C(C)CC)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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